(S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide
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Overview
Description
(S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an amino group, a mercapto group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aminoacetamido intermediate: This step involves the reaction of glycine with an appropriate protecting group to form a protected amino acid derivative.
Introduction of the mercaptoethyl group: The protected amino acid derivative is then reacted with a mercaptoethylamine derivative under suitable conditions to introduce the mercaptoethyl group.
Coupling with the imidazole ring: The final step involves the coupling of the intermediate with an imidazole derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfide bonds.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The mercapto group can form covalent bonds with thiol groups in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
(S)-2-(2-(2-Aminoacetamido)-N-(2-hydroxyethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide: Similar structure but with a hydroxyethyl group instead of a mercaptoethyl group.
(S)-2-(2-(2-Aminoacetamido)-N-(2-methylthioethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide: Similar structure but with a methylthioethyl group instead of a mercaptoethyl group.
Uniqueness: The presence of the mercaptoethyl group in (S)-2-(2-(2-Aminoacetamido)-N-(2-mercaptoethyl)acetamido)-3-(1H-imidazol-4-yl)propanamide imparts unique reactivity, particularly in forming disulfide bonds and interacting with thiol groups in proteins. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C12H20N6O3S |
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Molecular Weight |
328.39 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-sulfanylethyl)amino]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C12H20N6O3S/c13-4-10(19)16-6-11(20)18(1-2-22)9(12(14)21)3-8-5-15-7-17-8/h5,7,9,22H,1-4,6,13H2,(H2,14,21)(H,15,17)(H,16,19)/t9-/m0/s1 |
InChI Key |
QKHZTLIMHMGTTE-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N)N(CCS)C(=O)CNC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)N(CCS)C(=O)CNC(=O)CN |
Origin of Product |
United States |
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